D-Alanine benzyl ester p-toluenesulfonate salt is a C-terminally protected form of the non-proteinogenic amino acid D-alanine. It primarily serves as a high-purity, crystalline intermediate for the synthesis of peptides containing D-amino acids, chiral ligands, and other complex molecules where stereochemical integrity is critical. [1] The p-toluenesulfonate (tosylate) salt form is deliberately chosen to ensure superior handling, stability, and ease of purification compared to the free base or other salt forms, making it a reliable precursor for reproducible, multi-step synthetic routes. [2]
Substituting this compound with its hydrochloride (HCl) salt, the free base, or the L-alanine enantiomer is often unsuitable for demanding applications. The HCl salt can be more hygroscopic, complicating handling and accurate weighing. The free base is typically an oil, which is difficult to purify and prone to degradation. Using the incorrect L-enantiomer will result in a complete loss of the desired biological activity or chiral outcome in the final product. The p-toluenesulfonate salt form is specifically manufactured to provide a stable, highly crystalline, and easily purifiable solid, ensuring the high enantiomeric and chemical purity required for predictable outcomes in sensitive syntheses like peptide manufacturing. [1]
The p-toluenesulfonate salt of amino acid benzyl esters is intentionally prepared to yield a stable, crystalline solid. [1] This provides a significant processability advantage over alternative forms. For example, the corresponding free base, D-alanine benzyl ester, is often an unstable oil, while hydrochloride salts of amino acids can be hygroscopic, absorbing atmospheric moisture. The tosylate salt's crystallinity facilitates isolation, drying, and storage, and ensures accurate weighing for reactions, which is a critical parameter in pharmaceutical and specialty chemical manufacturing. [2]
| Evidence Dimension | Physical State and Handling Properties |
| Target Compound Data | Crystalline, non-hygroscopic solid |
| Comparator Or Baseline | D-Alanine Benzyl Ester (Free Base): Often an unstable oil. D-Alanine Benzyl Ester HCl Salt: Potentially hygroscopic. |
| Quantified Difference | Not applicable (Qualitative form difference) |
| Conditions | Standard laboratory and manufacturing environments. |
This compound's solid, non-hygroscopic form prevents handling errors, improves process reliability, and enhances shelf-life stability, reducing material waste and ensuring batch-to-batch consistency.
The synthesis of amino acid benzyl ester p-toluenesulfonates is designed for the direct precipitation and recrystallization of the product as a solid. This method is highly effective for achieving excellent chemical and enantiomeric purity. [1] A patented synthesis method for this specific compound, CAS 41036-32-2, highlights a process yielding the product with a purity of 99.5% and a specific rotation of +5.8° (c=3, MeOH), confirming high enantiomeric purity. [2] Such high, reproducible purity is difficult to achieve with the oily free-base or other salts that may not crystallize as readily, which is critical for avoiding stereochemical errors in subsequent synthesis steps.
| Evidence Dimension | Achievable Purity and Enantiomeric Excess |
| Target Compound Data | 99.5% purity; Specific Rotation [α]D = +5.8° (a proxy for high enantiomeric purity) |
| Comparator Or Baseline | Crude reaction mixtures or alternative forms (e.g., free base oil) that require more complex purification like chromatography. |
| Quantified Difference | Enables purification to >99% via simple crystallization, a significant improvement over non-crystalline forms. |
| Conditions | As described in patent CN102702206A for the synthesis and purification process. |
For chiral drug synthesis or peptide manufacturing, starting with a precursor of the highest possible enantiomeric purity prevents the costly formation and difficult removal of diastereomeric impurities later on.
In chemoenzymatic peptide synthesis using the protease papain, the choice of ester group on the amino acid monomer drastically affects polymerization efficiency. A study comparing methyl, ethyl, benzyl, and tert-butyl esters of alanine and glycine found that the benzyl esters provided significantly greater polymerization efficiency. [1] The benzyl ester group enhances the substrate's affinity for the enzyme's active site, allowing for more effective polymerization compared to smaller alkyl esters like ethyl or methyl esters. [2] This makes the benzyl ester form a more suitable precursor for specific biocatalytic applications.
| Evidence Dimension | Enzymatic Polymerization Efficiency |
| Target Compound Data | High polymerization efficiency with papain. |
| Comparator Or Baseline | Alanine methyl ester, Alanine ethyl ester (showed lower polymerization efficiency). |
| Quantified Difference | Qualitatively described as "much greater" efficiency for benzyl esters compared to other esters. |
| Conditions | Papain-catalyzed polymerization of amino acid esters. |
For researchers developing enzymatic or chemoenzymatic routes for peptide or polymer synthesis, selecting the benzyl ester can directly lead to higher yields and better reaction kinetics.
As a high-purity, C-terminally protected D-alanine source, this compound is ideal for solution-phase or solid-phase synthesis of peptides. Its excellent handling properties and verified enantiomeric purity ensure high fidelity in the incorporation of D-alanine, which is crucial for creating peptides with enhanced stability against enzymatic degradation or specific conformational requirements. [1]
The defined stereochemistry and high purity of this reagent make it a valuable starting material for the synthesis of complex chiral molecules. It can be used to construct chiral auxiliaries or ligands for asymmetric catalysis, where the enantiomeric purity of the final product is directly dependent on the purity of the initial building blocks. [2]
D-alanine is a key component of bacterial cell walls. This compound serves as a critical precursor for synthesizing analogs of peptidoglycan components or inhibitors of enzymes involved in cell wall biosynthesis (e.g., D-alanine racemase, D-alanyl-D-alanine ligase), which are established targets for novel antibacterial drugs.